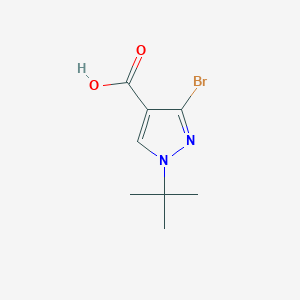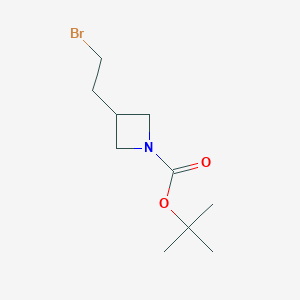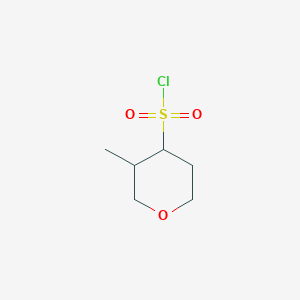
4-(Decylamino)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Decylamino)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1376391-99-9 . It has a molecular weight of 279.85 . The compound is a solid in physical form and is stored at 4°C, away from moisture .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 279.85 . The compound is stored at 4°C, away from moisture .科学的研究の応用
Photolabile Hydrophobic Molecules in Nanofluidic Devices
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been employed as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. These channels, decorated with monolayers of photolabile hydrophobic molecules, can be altered by irradiation to generate hydrophilic groups, facilitating UV-light-triggered permselective transport of ionic species in aqueous solutions. This technology shows potential for applications in controlled release, sensing, and information processing (Ali et al., 2012).
Organic Solvent-Free Synthesis Processes
A novel organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, by demethylating 4-(4-methoxyphenyl)butanoic acid. This advancement in synthesis methodology emphasizes the increasing focus on greener, more sustainable chemical processes (Delhaye et al., 2006).
Crystal Polymorphism in Local Anaesthetic Drugs
The study of structurally related local anaesthetic drugs, like hydroxyprocaine hydrochloride, reveals the formation of hydrated crystals. These substances exhibit conformational polymorphism with the anhydrated phases, which is crucial for understanding the stability and efficacy of these pharmaceutical compounds (Schmidt & Schwarz, 2006).
Kinetics and Equilibria in Chemical Reactions
The study of the kinetics and equilibria in the ring closure of 4-(arylamino)butanoic acids to 1-aryl-2-pyrrolidones provides insights into the reactivity and transformation processes of these compounds. Understanding these reactions is vital for developing new pharmaceuticals and synthetic pathways (Abdallah & Moodie, 1983).
HPLC Analysis in Pharmaceutical Compounds
The determination of related substances in tetracaine hydrochloride using HPLC illustrates the importance of analytical chemistry in ensuring the purity and quality of pharmaceutical products. This type of analysis is critical for maintaining drug safety and efficacy (He Bingfang, 2010).
Synthesis of Agricultural Chemicals
The synthesis of Glufosinate, an important agricultural chemical, from methylvinylphosphinate showcases the application of butanoic acid derivatives in the field of agrochemicals. This synthesis process reflects the continuous evolution and innovation in the field of synthetic chemistry (Sakakura et al., 1991).
Molecular Docking and Structural Studies
Molecular docking and structural studies of butanoic acid derivatives contribute significantly to the development of new pharmaceuticals. These studies provide crucial insights into the interaction between these compounds and biological targets, paving the way for the discovery of new drugs (Vanasundari et al., 2018).
Species Differences in Biotransformation
Research on the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid highlights the significance of understanding species-specific metabolic pathways in the development of pharmaceuticals and their safety profiles (Pottier et al., 1978).
Kinetic and Thermodynamic Studies
Investigating the oxidation of 4-oxo-4-phenyl butanoic acid broadens our understanding of chemical reaction mechanisms and their thermodynamic properties. This knowledge is essential for the design and optimization of chemical processes and reactions (Yogananth & Mansoor, 2015).
Safety and Hazards
特性
IUPAC Name |
4-(decylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBAISJBXISPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)




![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)



